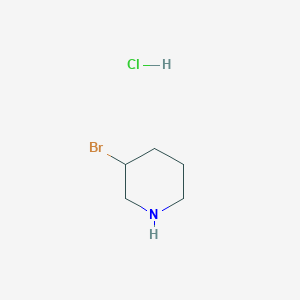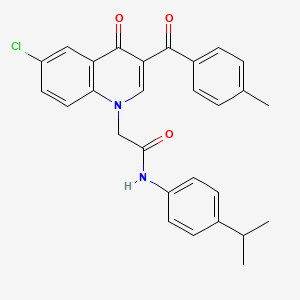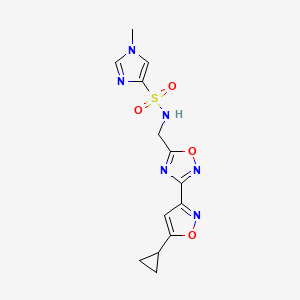![molecular formula C7H13NO B2894908 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol CAS No. 1823918-02-0](/img/structure/B2894908.png)
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol” is a chemical compound with the CAS Number: 1823918-02-0 . It has a molecular weight of 127.19 and its IUPAC name is (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methanol .
Synthesis Analysis
The synthesis of “3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol” and similar compounds has been a topic of interest in recent years . The most popular approach to synthesize these compounds relies on the stepwise modifications of carboxylic groups in diacid . A practical method to rapidly access multigram quantities of diacid has been developed .Molecular Structure Analysis
The InChI code for “3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol” is 1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol” is a solid at room temperature . It is stored in a refrigerator to maintain its stability . The compound has a molecular weight of 127.19 .Wissenschaftliche Forschungsanwendungen
Molecular Rods in Materials Science
The structure of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol makes it suitable for use as molecular rods in materials science. These rods can be used to create rigid molecular frameworks, which are essential in developing advanced materials with specific mechanical properties .
Molecular Rotors
This compound can function as a molecular rotor due to its unique bicyclic structure. Molecular rotors have potential applications in nanotechnology, where they can be used to control movements at the molecular level .
Supramolecular Linker Units
The aminomethyl group in this compound provides a functional handle for creating supramolecular linker units. These linkers are crucial in the construction of supramolecular architectures, which have applications in drug delivery and molecular recognition .
Liquid Crystals
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol: can be used in the synthesis of liquid crystals. Liquid crystals have a wide range of applications, including displays, sensors, and smart materials .
FRET Sensors
The compound’s structure is conducive to the development of Förster Resonance Energy Transfer (FRET) sensors. These sensors are used in biological research to study molecular interactions and dynamics .
Metal–Organic Frameworks (MOFs)
Due to its rigid and well-defined geometry, this compound can be used in the construction of MOFs. MOFs have applications in gas storage, separation, catalysis, and as sensors .
Drug Discovery and Bioisosteres
In medicinal chemistry, the bicyclo[1.1.1]pentane motif serves as a valuable bioisostere for internal alkynes and tert-butyl groups. It adds three-dimensional character to drug molecules, which can improve solubility, potency, and metabolic stability .
Lead Optimization in Medicinal Chemistry
The compound’s framework is beneficial in lead optimization strategies within medicinal chemistry. It can be used to increase the fraction of sp3-hybridized carbon atoms in a drug molecule, which is positively correlated with clinical success .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statement H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFSSRLREKGGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2894826.png)
![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)



![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2894835.png)


![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)
![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)
